3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Overview
Description
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a urea moiety, a thiazole ring, and multiple halogenated phenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of the urea moiety: The thiazole intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Halogenation of phenyl rings: The phenyl groups are halogenated using appropriate halogenating agents such as chlorine or fluorine under controlled conditions.
Coupling reactions: The halogenated phenyl groups are coupled with the thiazole-urea intermediate using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s ability to interact with specific biological targets suggests its potential use in therapeutic applications, such as the treatment of infectious diseases and cancer.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to the active sites of enzymes, inhibiting their catalytic activity and disrupting metabolic pathways.
Interacting with cellular receptors: The compound may bind to cell surface or intracellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in target cells.
Comparison with Similar Compounds
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3,4-DICHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can be compared with other similar compounds, such as:
3-(3,4-DICHLORO-PHENYL)-1,1-DIMETHYL-UREA: This compound shares the urea and dichlorophenyl moieties but lacks the thiazole ring and chlorodifluoromethoxy group, resulting in different chemical properties and biological activities.
1,3,4-Thiadiazole derivatives: These compounds contain a thiadiazole ring instead of a thiazole ring and exhibit different reactivity and bioactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(3,4-dichlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3F2N3O2S/c1-18(2)10-25-17(30-18)27(12-4-6-13(7-5-12)29-19(22,23)24)16(28)26-11-3-8-14(20)15(21)9-11/h3-9H,10H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUAQHWRIVOLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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